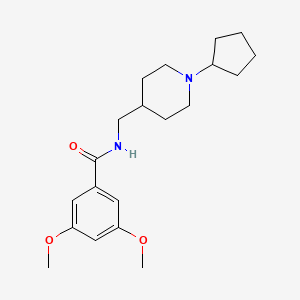

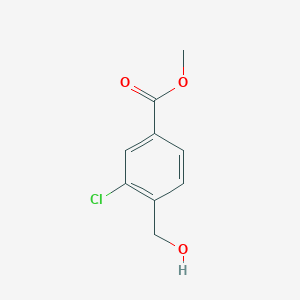

![molecular formula C15H11FN2OS B2944680 (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313469-45-3](/img/structure/B2944680.png)

(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

The synthesis of similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, has been reported . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms . The exact structure of “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would need to be confirmed through spectroanalytical data such as NMR, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of substituted 2-amino benzothiazoles with other compounds . The exact reactions for “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would depend on the specific synthesis process used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would be determined by its specific molecular structure. For similar compounds, these properties are typically confirmed through physicochemical and spectroanalytical data .Applications De Recherche Scientifique

Antidepressant and Anticonvulsant Effects

The benzo[d]thiazol derivatives, including our compound of interest, have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . In studies, certain derivatives displayed significant activity in the forced swimming test, indicating potential as antidepressants . Additionally, in the maximal electroshock seizure test, some compounds showed promising anticonvulsant effects with protective indices comparable to those of phenobarbital or valproate . This suggests that our compound could be explored further for its efficacy in treating depression and epilepsy.

Synthesis of Marine Natural Products

Benzo[d]thiazol derivatives are also synthesized as part of the exploration of marine natural products. Microorganisms in polar regions, which have unique molecular-biological mechanisms, produce secondary metabolites with diverse structures. These compounds, including benzo[d]thiazol derivatives, are considered valuable for their unique biological activities . Our compound’s synthesis could be inspired by these natural product syntheses, potentially leading to new drugs with marine-derived properties.

Fluorogenic Dye for Spectroscopy

The structural analogs of benzo[d]thiazol have been used as fluorogenic dyes for spectroscopy applications. These dyes are important for monitoring microbiological objects and cellular compartments, which can help determine the pathogenesis mechanism of new pathogens in living cells . The compound could be modified to serve as a selective fluorogenic probe, aiding in pathogen detection and recognition.

Organic Synthesis

The benzo[d]thiazol moiety is a key structural component in organic synthesis. It is used to develop novel compounds with potential biological activities. For instance, novel derivatives have been synthesized using a one-pot C-C and C-N bond-forming strategy, which could be applied to our compound to create new pharmacophores .

Mécanisme D'action

Target of Action

Similar compounds have been found to have anti-inflammatory properties . They inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

The compound likely interacts with its targets, such as the COX enzymes, to inhibit their function . This inhibition could result in a decrease in the production of inflammatory mediators like thromboxane and prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Result of Action

The compound’s action likely results in a decrease in inflammation due to the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators .

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMJLJLXPZKSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

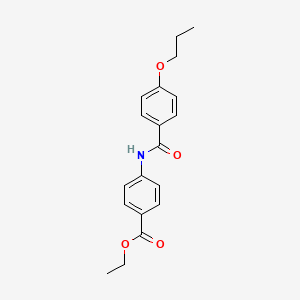

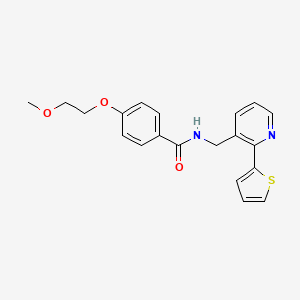

![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)

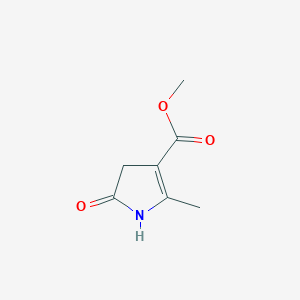

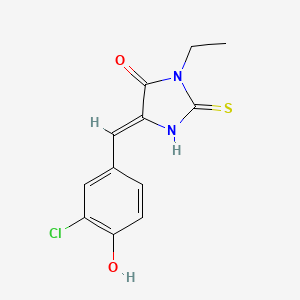

![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)

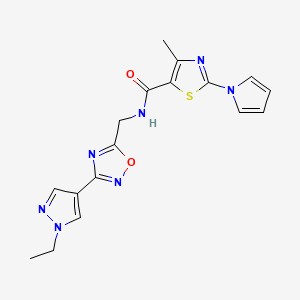

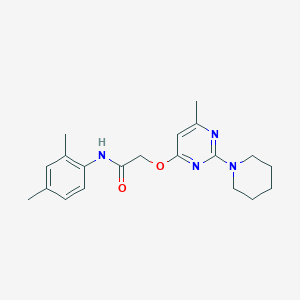

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)